Naphthol as-gr phosphate
Description
Historical Context and Evolution of Naphthol Phosphate (B84403) Substrates in Biochemical Inquiry
The development of enzyme histochemistry in the mid-20th century was a pivotal moment in biochemical research, allowing scientists to move beyond simple quantification of enzyme activity in homogenates to visualizing it within the structural context of cells and tissues. Early methods for phosphatase detection, such as the Gomori method, relied on the precipitation of metal salts, which sometimes suffered from diffusion artifacts and lack of specificity.
The introduction of naphthol-based substrates represented a significant leap forward. The azo dye technique, first introduced by Menten et al. in 1944 using β-naphthyl phosphate, laid the groundwork for a new generation of substrates. researchgate.net These compounds, upon enzymatic hydrolysis, release a naphthol derivative that couples with a diazonium salt to form a highly colored, insoluble azo dye at the site of the enzyme.
The "AS" series of naphthols, which are arylides of 2-hydroxy-3-naphthoic acid, were later developed to provide even greater substantivity and insolubility of the final reaction product, leading to sharper and more precise localization of enzyme activity. oup.com The synthesis of various naphthol AS-phosphates expanded the toolkit available to researchers, with each derivative offering slightly different properties in terms of color development and stability. oup.com Naphthol AS-GR phosphate emerged as part of this evolution, offering the specific advantage of producing a highly insoluble dark green stain, which provides excellent contrast in many tissue preparations. scientificlabs.co.uk
Fundamental Role as a Phosphatase Substrate in Enzymatic Assays
The primary function of this compound in academic research is its role as a substrate for phosphatases, a broad class of enzymes that remove phosphate groups from molecules. It is a substrate for both acid and alkaline phosphatases. medchemexpress.com The enzymatic reaction is the cornerstone of its application in various assays.
The process begins with the enzymatic hydrolysis of this compound. The phosphatase enzyme cleaves the phosphate ester bond, releasing the phosphate group and a naphthol derivative. This liberated naphthol compound is then available to react with a diazonium salt, such as Fast Blue BN, which is typically included in the reaction mixture. sigmaaldrich.com This coupling reaction results in the formation of an intensely colored, insoluble azo dye. The key features of this process are:
Specificity: The reaction is dependent on the presence and activity of phosphatase enzymes.
Localization: The insolubility of the final dye product ensures that it precipitates at the site of enzyme activity, providing precise spatial information.
Visualization: The intense color of the precipitate allows for easy detection under a microscope.
This compound is particularly valued for the distinct dark green color of the final product, which can be advantageous for visualization and for multi-staining experiments where different colored substrates are used to detect multiple targets. scientificlabs.co.uk
Centrality in Histochemical and Cytochemical Localization of Enzyme Activity
Histochemistry and cytochemistry are disciplines focused on identifying the chemical components of tissues and cells, respectively, while preserving their morphological structure. This compound has become a central tool in these fields for the localization of phosphatase activity.
Its use in these techniques allows researchers to answer fundamental questions about where specific phosphatases are active within a tissue or a cell. This information is crucial for understanding the metabolic functions of different cell types and organelles. For instance, the localization of alkaline phosphatase in the brush border of the kidney proximal tubules provides insight into the transport processes occurring in that region.
The properties of this compound make it well-suited for these applications:
High Substantivity: The naphthol moiety has a strong affinity for proteins, which helps to keep the initial reaction product at the site of the enzyme.
Insolubility of the Final Product: The resulting azo dye is highly insoluble in aqueous and lipid-based environments, preventing diffusion and ensuring sharp localization. scientificlabs.co.uk
Stability: The substrate itself is relatively stable, allowing for consistent and reproducible results. oup.com
These characteristics have led to its widespread use in paraffin-embedded tissue sections and other cytological preparations for the precise visualization of enzyme distribution.
Overview of Research Domains Utilizing this compound
The utility of this compound as a phosphatase substrate has led to its application across a diverse range of research areas. Some of the key domains include:
Hematology: In the study of blood and blood-forming tissues, it is used to differentiate between different types of blood cells based on their enzyme content. sigmaaldrich.com
Histology and Pathology: It is employed in the histological examination of tissues to identify changes in enzyme activity that may be indicative of disease states. sigmaaldrich.com
Diagnostic Assay Manufacturing: this compound is a component in the production of diagnostic kits used in clinical and research laboratories. sigmaaldrich.com
Immunohistochemistry and Blotting Techniques: In techniques like Western blotting, this compound can be used as a chromogenic substrate for alkaline phosphatase-conjugated secondary antibodies to detect the presence of specific proteins. sigmaaldrich.com When used with a suitable diazonium salt like Fast Blue BN, it produces a water-insoluble blue reaction product on the blot. sigmaaldrich.com
Compound Information
| Compound Name |
| This compound |
| Naphthol AS-D phosphate |
| Naphthol AS-MX phosphate |
| Naphthol AS-TR phosphate |
| Naphthol AS-BI phosphate |
| Fast Blue BN |
| β-naphthyl phosphate |
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H16NNa2O5P | sigmaaldrich.com |
| Molecular Weight | 451.32 | sigmaaldrich.com |
| Appearance | Yellow powder | |
| Solubility | Water: 50 mg/mL | sigmaaldrich.com |
| Storage Temperature | −20°C | sigmaaldrich.com |
| Biochemical Action | Produces a highly insoluble dark green stain in histochemical studies. | scientificlabs.co.uk |
Comparison of Naphthol Phosphate Substrates
| Substrate | Resulting Color with Diazonium Salt | Key Characteristics |
| This compound | Dark Green | Produces a highly insoluble stain. scientificlabs.co.uk |
| Naphthol AS-MX phosphate | Red (with Fast Red TR) | Used in osteogenic differentiation assays. |
| Naphthol AS-TR phosphate | Red (with Fast Red TR) | Used for histochemical staining. |
| Naphthol AS-BI phosphate | Red (with Hexazonium Pararosanilin) | Often preferred for acid phosphatase detection. |
Structure
3D Structure
Properties
Molecular Formula |
C22H18NO5P |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[3-[(2-methylphenyl)carbamoyl]anthracen-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C22H18NO5P/c1-14-6-2-5-9-20(14)23-22(24)19-12-17-10-15-7-3-4-8-16(15)11-18(17)13-21(19)28-29(25,26)27/h2-13H,1H3,(H,23,24)(H2,25,26,27) |
InChI Key |
AODGGAXCSNLSHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC4=CC=CC=C4C=C3C=C2OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Naphthol As Gr Phosphate and Analogues
General Synthetic Routes for Naphthol Phosphate (B84403) Esters
The synthesis of naphthol phosphate esters, including the Naphthol AS series, is typically a multi-step process that can be broadly divided into two key stages:
Formation of the Naphthol Anilide Backbone: The core structure, a 3-hydroxy-N-arylnaphthalene-2-carboxamide (a Naphthol AS derivative), is synthesized first. The most common method is the amidation of 3-hydroxy-2-naphthoic acid with a specific primary aromatic amine (an aniline derivative). This condensation reaction often requires a coupling agent or catalyst to proceed efficiently. Compounds of phosphorus, such as phosphorus trichloride (PCl₃), are frequently used to catalyze this acylation reaction, which forms the amide bond. ucj.org.uagoogle.com The reaction is typically carried out in a high-boiling point organic solvent, with the removal of water to drive the reaction to completion. ucj.org.ua
Phosphorylation of the Naphtholic Hydroxyl Group: Once the Naphthol AS anilide is prepared and purified, the phenolic hydroxyl group at the 3-position of the naphthalene ring is converted into a phosphate ester. This is a critical step that renders the molecule a substrate for phosphatases. Various phosphorylating agents can be employed for this transformation. A common laboratory and industrial method involves reacting the naphthol with a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a base. Other methods include the use of inorganic phosphates, such as sodium cyclo-triphosphate, under specific pH conditions. researchgate.net The choice of method depends on the desired yield, scale, and stability of the starting naphthol compound. The resulting phosphate ester is often isolated as a salt (e.g., sodium salt) to improve its stability and solubility in aqueous buffers used for enzymatic assays.
Chemical Synthesis of Naphthol AS-GR Phosphate: Key Reaction Steps and Intermediates
The specific synthesis of this compound follows the general two-stage route.
Step 1: Synthesis of the Intermediate Naphthol AS-GR. The precursor, Naphthol AS-GR (3-Hydroxy-N-o-tolyl-2-naphthamide), is prepared by the condensation of 3-hydroxy-2-naphthoic acid with 2-methylaniline (o-toluidine). dyestuffintermediates.com The reaction is typically catalyzed, for instance by phosphorus trichloride, in a suitable solvent like xylene or toluene. The mixture is heated to facilitate the amide bond formation and the removal of water. The resulting Naphthol AS-GR intermediate precipitates from the reaction mixture and can be purified by recrystallization.
Step 2: Phosphorylation of Naphthol AS-GR. The purified Naphthol AS-GR is then phosphorylated at its free hydroxyl group. This is achieved by reacting it with a phosphorylating agent such as phosphorus oxychloride in an inert solvent. A tertiary amine base (e.g., pyridine or triethylamine) is typically used to neutralize the hydrochloric acid generated during the reaction. Subsequent hydrolysis of the resulting phosphorodichloridate intermediate, followed by treatment with a base like sodium hydroxide or sodium carbonate, yields the final product, this compound, usually as its disodium salt for enhanced stability.
Derivatization Strategies for this compound Analogues
The Naphthol AS framework allows for extensive derivatization to produce a wide range of phosphatase substrates with varied properties. These derivatives, or analogues, are synthesized to fine-tune characteristics such as solubility, the color of the final azo dye product in histochemical staining, and substrate specificity.
The synthesis of other common Naphthol AS phosphates follows the same fundamental pathway as that for this compound, with the primary difference being the choice of the aromatic amine used in the initial condensation step.
Naphthol AS-BI Phosphate: The synthesis starts with the formation of Naphthol AS-BI (7-Bromo-3-hydroxy-N-(2-methoxyphenyl)-2-naphthamide). This requires the condensation of 7-bromo-3-hydroxy-2-naphthoic acid with o-anisidine (2-methoxyaniline). The resulting naphthol is then phosphorylated. nih.govasianpubs.orgprepchem.com
Naphthol AS-E Phosphate: The precursor, Naphthol AS-E, is synthesized from 3-hydroxy-2-naphthoic acid and 4-chloroaniline. frontiersin.orgyoutube.com This intermediate is subsequently phosphorylated to yield the final product.
Naphthol AS-MX Phosphate: This analogue is prepared using 2,4-dimethylaniline for the initial amidation reaction with 3-hydroxy-2-naphthoic acid, followed by the standard phosphorylation procedure. nih.gov
The specific aniline precursor dictates the substitution pattern on the phenylamide portion of the molecule, which in turn influences the properties of the final substrate and the resulting dye.
| Naphthol AS Phosphate Analogue | Aromatic Amine Precursor | Chemical Name of Amine |
|---|---|---|
| This compound | 2-Methylaniline | o-Toluidine |
| Naphthol AS-BI Phosphate | 2-Methoxyaniline | o-Anisidine |
| Naphthol AS-E Phosphate | 4-Chloroaniline | p-Chloroaniline |
| Naphthol AS-MX Phosphate | 2,4-Dimethylaniline | 2,4-Xylidine |
Structural modifications to the Naphthol AS phosphate molecule are a key strategy for developing substrates with improved or specialized characteristics. These modifications can be targeted to either the naphthalene core or the aniline-derived moiety.
Altering Substrate Specificity: The specificity of an enzyme for its substrate is determined by the precise three-dimensional fit between the substrate and the enzyme's active site. By modifying the size, shape, and electronic properties of the Naphthol AS molecule, its affinity for different phosphatase isoenzymes can be altered. For example, introducing bulky substituents on the phenyl ring can create steric hindrance, potentially favoring binding to enzymes with larger active sites or disfavoring binding to those with smaller ones. nih.govfrontiersin.org
Altering Detection Properties: In histochemical applications, the naphthol product released by enzymatic cleavage of the phosphate group is coupled with a diazonium salt to form a brightly colored, insoluble azo dye at the site of enzyme activity. The substituents on the naphthol molecule directly influence the color and properties of this final dye. For instance, the introduction of electron-withdrawing or electron-donating groups, or halogens like the bromine atom in Naphthol AS-BI, can shift the absorption maximum of the resulting azo dye, leading to different colors (e.g., red, blue, or black). nih.gov Furthermore, certain modifications can render the liberated naphthol fluorescent, allowing for fluorometric detection of enzyme activity, as is the case with Naphthol AS-BI phosphate, which yields the fluorescent product Naphthol AS-BI. nih.govprepchem.com
Analytical Techniques for Purity and Structural Characterization of Synthesized Compounds
Ensuring the high purity of Naphthol AS phosphate compounds is essential for their reliable use as enzyme substrates, as impurities can lead to high background signals or inhibition of the target enzyme. A combination of analytical techniques is used for quality control and structural verification.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of Naphthol AS phosphates and their intermediates. Reversed-phase HPLC (RP-HPLC) is particularly effective for this class of compounds.
A typical RP-HPLC method involves a C18 stationary phase (a nonpolar column packed with silica particles bonded with 18-carbon alkyl chains) and a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile or methanol. researchgate.net The compounds are separated based on their differential partitioning between the stationary and mobile phases; more polar compounds elute earlier, while more nonpolar compounds are retained longer on the column. Detection is commonly performed using a UV-Vis detector set at a wavelength where the naphthol chromophore exhibits strong absorbance.
A validated HPLC method allows for the precise quantification of the main compound and the detection and quantification of any impurities, such as unreacted starting materials or by-products from the synthesis.
| Parameter | Description |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size) researchgate.net |
| Mobile Phase | Gradient of Acetonitrile and Water, often with 0.1% Trifluoroacetic Acid (TFA) researchgate.net |
| Detection | UV-Vis Detector (wavelength selected based on analyte's absorbance maximum) |
| Flow Rate | Typically 0.8 - 1.2 mL/min researchgate.net |
| Purpose | Purity assessment, quantification of active compound, and detection of impurities. |
Spectroscopic Approaches for Structural Confirmation
The structural elucidation of this compound, a complex molecule incorporating a naphthol backbone, an amide linkage, and a phosphate group, relies on the synergistic interpretation of data from various spectroscopic methods. Each technique provides unique insights into different aspects of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy are all highly informative.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy probes the carbon skeleton of the molecule. A decoupled ¹³C NMR spectrum of this compound would display a unique signal for each carbon atom in a distinct chemical environment. This includes the carbons of the naphthalene ring system, the o-tolyl group, the amide carbonyl carbon, and the methyl carbon. The chemical shifts of these signals are indicative of the hybridization and electronic environment of each carbon atom.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for confirming the presence and chemical environment of the phosphate group. huji.ac.iltrilinkbiotech.com Since ³¹P has a natural abundance of 100% and is a spin ½ nucleus, it provides a strong and sharp NMR signal. huji.ac.il The chemical shift of the phosphorus atom in this compound would be characteristic of an aryl phosphate ester. This technique is highly sensitive to the electronic environment around the phosphorus atom and can be used to confirm the successful phosphorylation of the naphthol hydroxyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups within its structure.
Key expected vibrational frequencies include:
P-O-C stretching: vibrations associated with the phosphate ester linkage.
P=O stretching: a strong absorption band characteristic of the phosphoryl group.
N-H stretching: from the amide group.
C=O stretching: a strong absorption from the amide carbonyl group.
C-N stretching: of the amide linkage.
Aromatic C-H and C=C stretching: characteristic of the naphthyl and tolyl ring systems.
The presence and position of these bands provide confirmatory evidence for the key functional moieties of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would be expected to break apart in a predictable manner at its weaker bonds, such as the phosphate ester linkage and the amide bond.
Data Tables for Spectroscopic Characterization
While specific experimental data for this compound is not publicly available in the searched literature, the following tables outline the expected spectroscopic characteristics based on the known structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Naphthyl & Tolyl) | 7.0 - 8.5 |
| Amide (N-H) | 9.0 - 10.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Naphthyl & Tolyl) | 110 - 150 |
| Amide Carbonyl (C=O) | 160 - 170 |
Table 3: Predicted ³¹P NMR Chemical Shift for this compound
| Phosphorus Type | Predicted Chemical Shift (δ, ppm) |
|---|
Table 4: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| P=O Stretch | 1250 - 1300 |
| P-O-C Stretch | 950 - 1100 |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch (Amide) | 1650 - 1680 |
Table 5: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Ion [M]⁺ | Corresponding to C₂₂H₁₈NO₅P |
The collective analysis of data from these spectroscopic methods allows for a comprehensive and confident structural confirmation of this compound.
Molecular Interactions and Biochemical Pathway Modulation Research with Naphthol As Gr Phosphate Analogues
Investigation of Protein-Protein Interaction Inhibition (e.g., Myb-KIX domain interaction by Naphthol AS-E Phosphate)
The activity of the transcription factor c-Myb is critically dependent on its interaction with the KIX domain of the coactivator p300/CBP. nih.govnih.gov This interaction is essential for c-Myb to regulate the transcription of genes involved in cell proliferation, differentiation, and lineage determination, particularly in hematopoietic progenitor cells. aacrjournals.orgresearchgate.net The disruption of this protein-protein interaction has been identified as a promising strategy for developing inhibitors of c-Myb, which is often deregulated in leukemia and other cancers. nih.govnih.gov
Naphthol AS-E phosphate (B84403) was identified as a small molecule capable of inhibiting this crucial interaction. nih.gov It was originally discovered through NMR-based screening as a compound, then referred to as KG-501, that binds to the KIX domain of CBP and disrupts its interaction with another transcription factor, CREB. nih.gov Because c-Myb and CREB bind to the same surface on the KIX domain, Naphthol AS-E phosphate was investigated for its potential to block the Myb-KIX interaction as well. aacrjournals.org
In vitro studies have confirmed that Naphthol AS-E phosphate directly interferes with the binding of c-Myb to the KIX domain of both p300 and CBP. nih.govaacrjournals.org Using techniques such as bacterial autodisplay and microscale thermophoresis, researchers have quantified the inhibitory effect of this compound. nih.govaacrjournals.org The data show that Naphthol AS-E phosphate disrupts the Myb-KIX complex in a concentration-dependent manner. researchgate.net Molecular docking studies further suggest that the compound binds to the same hydrophobic groove on the KIX domain that the c-Myb protein typically occupies. aacrjournals.org
| Target Interaction | Method | IC₅₀ Value | Reference |
| c-Myb – p300 KIX Domain | Microscale Thermophoresis | ~30 µM | aacrjournals.org |
| c-Myb – CBP KIX Domain | Microscale Thermophoresis | ~43 µM | aacrjournals.org |
This table summarizes the in vitro inhibitory concentrations of Naphthol AS-E phosphate on the interaction between c-Myb and the KIX domain of its coactivators, p300 and CBP.
Modulation of Transcription Factor Activity and Gene Expression
The functional consequence of disrupting the Myb-p300 interaction is the suppression of c-Myb target gene expression. nih.gov In studies using human myeloid leukemia cell lines (HL60, U937, and NB4), treatment with Naphthol AS-E phosphate led to a significant reduction in the mRNA levels of well-established c-Myb target genes, including c-myc and Ada (adenosine deaminase). aacrjournals.org This demonstrates that the compound can enter cells and effectively modulate the genetic programs controlled by c-Myb. aacrjournals.org
Notably, the concentration required for Naphthol AS-E phosphate to inhibit c-Myb activity within cells is significantly lower than that required to disrupt the protein-protein interaction in vitro. The IC₅₀ value for the inhibition of Myb-dependent gene expression in a reporter cell line was estimated to be between 3 and 5 µM, nearly tenfold lower than the in vitro IC₅₀. aacrjournals.org
| Cell Lines | Treatment | Target Genes Downregulated | Reference |
| HL60, U937, NB4 | 5 µM Naphthol AS-E phosphate | c-myc, Ada | aacrjournals.org |
This table shows the effect of Naphthol AS-E phosphate on the expression of endogenous c-Myb target genes in human leukemia cell lines.
Induction of Cellular Responses in Research Models
The inhibition of c-Myb's transcriptional activity by Naphthol AS-E phosphate translates into profound cellular effects in cancer research models. researchgate.net Since leukemic cells are often highly dependent on c-Myb activity for their proliferation and survival, inhibiting this transcription factor can trigger anti-cancer responses. nih.govnih.gov
In human myeloid leukemia cell lines such as HL60, treatment with Naphthol AS-E phosphate was shown to induce both myeloid differentiation and apoptosis (programmed cell death). nih.govaacrjournals.org The induction of differentiation is a key therapeutic goal in leukemia, as it forces the cancerous cells to mature and stop proliferating uncontrollably. aacrjournals.org Morphological changes consistent with differentiation, such as irregularly shaped nuclei and enlarged cytoplasm, were observed in HL60 cells following treatment. aacrjournals.org These findings provide proof-of-principle that targeting the Myb-p300 interaction with a small molecule can be a viable strategy for treating cancers driven by deregulated c-Myb. nih.govresearchgate.net
Structure-Activity Relationship Studies for Analogues in Modulating Biological Processes
While extensive structure-activity relationship (SAR) studies on Naphthol AS-GR phosphate analogues specifically as Myb-KIX inhibitors are not widely published, research on related Naphthol AS-E derivatives provides some initial insights. These studies were primarily conducted in the context of inhibiting the CREB-KIX interaction, the target for which Naphthol AS-E phosphate was first identified. nih.gov
In one study, various analogues of Naphthol AS-E were synthesized to probe the bioactive conformation of the molecule. nih.gov The results suggested that the molecule's lowest energy conformation is likely the one responsible for its biological activity. nih.gov Another SAR study focused on modifying the phenyl ring of Naphthol AS-E. medchemexpress.cn It was found that for inhibiting the KIX-KID interaction, a small, electron-withdrawing group at the para-position of the phenyl ring was preferred. medchemexpress.cn
However, a significant challenge noted in these studies was the low aqueous solubility of many Naphthol AS-E analogues. nih.gov Compounds such as naphthol-AS, naphthol-AS-TR, and various acetate (B1210297) or butyrate (B1204436) esters of Naphthol AS derivatives were tested, but their poor solubility led to inconsistent results in binding and transactivation assays. nih.gov This highlights a critical hurdle that must be overcome in developing more potent analogues from this chemical scaffold for potential therapeutic applications.
Advanced Methodologies and Future Research Directions
Development of Naphthol AS-GR Phosphate-Based Probes for Live-Cell Imaging
The intense green fluorescence of the enzymatic product of Naphthol AS-GR phosphate (B84403) makes it an attractive scaffold for developing probes for live-cell imaging. medchemexpress.com While traditionally used in fixed tissues, future research is directed towards adapting it for real-time monitoring of phosphatase activity within living cells. Live-cell imaging provides invaluable insights into dynamic cellular processes, which are lost in static histochemical stains. thermofisher.com
The development of such probes requires overcoming several challenges. The probe must be cell-permeable, non-toxic, and exhibit low background fluorescence until it is activated by the target enzyme. rsc.org Future research will likely focus on modifying the this compound molecule to enhance these characteristics. Strategies could include conjugation with cell-penetrating peptides or designing a "caged" version of the molecule that only becomes active after enzymatic cleavage within the cell. The goal is to create probes that allow for the sensitive and specific visualization of phosphatase activity dynamics, helping to elucidate the roles of these enzymes in cellular signaling, proliferation, and disease. rsc.orgnih.govnih.gov The development of probes with long-wavelength excitation and emission would also be advantageous, as it minimizes cellular autofluorescence and allows for deeper tissue penetration. nih.gov
Integration of this compound Assays with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for their effects on specific biological targets. creative-enzymes.com The fluorogenic nature of this compound makes it highly suitable for integration into HTS platforms for identifying novel phosphatase inhibitors or activators. nih.govresearchgate.net
In a typical HTS assay, this compound would be used as a substrate for a target phosphatase in multi-well plates. creative-enzymes.com The enzymatic reaction generates a fluorescent signal that can be read by automated plate readers. The addition of potential inhibitors from a chemical library would lead to a decrease in fluorescence, allowing for the rapid identification of "hits." The key advantages of using a substrate like this compound in HTS include high sensitivity, a strong signal-to-noise ratio, and compatibility with automated liquid handling systems. upenn.edu Future research will focus on optimizing assay conditions—such as substrate concentration, pH, and incubation time—to ensure robustness and reproducibility, as measured by statistical parameters like the Z'-factor. The development of kinetic assays in HTS format would further allow for the detailed characterization of enzyme inhibitors identified during primary screening. researchgate.net
| Parameter | Description | Relevance to HTS with this compound |
| Assay Principle | Detection of phosphatase activity through the enzymatic hydrolysis of a substrate. | This compound is hydrolyzed to produce a fluorescent product, enabling a "turn-on" signal. |
| Detection Method | Fluorescence Intensity (FI) | The increase in green fluorescence is directly proportional to enzyme activity. |
| Plate Format | 384-well or 1536-well microtiter plates | Allows for miniaturization, reducing reagent consumption and increasing throughput. |
| Readout | Automated fluorescence plate reader | Enables rapid and quantitative data acquisition from a large number of samples. |
| Key Metric | Z'-factor | A statistical measure of assay quality; a value > 0.5 indicates a robust and reliable assay for HTS. |
Computational Modeling and Molecular Docking to Predict Interactions and Mechanisms
Computational methods are becoming indispensable for understanding how substrates and inhibitors interact with enzymes at a molecular level. Molecular docking and molecular dynamics (MD) simulations can be applied to this compound to predict its binding orientation within the active site of various phosphatases and to elucidate the mechanism of its hydrolysis. ekb.egnih.gov
Molecular docking studies would involve building a 3D model of this compound and computationally placing it into the crystal structure of a target phosphatase, such as placental alkaline phosphatase (PLAP) or protein tyrosine phosphatases (PTPs). acs.orgdiva-portal.org The software calculates a "docking score," which estimates the binding affinity, and reveals key interactions, such as hydrogen bonds and electrostatic interactions, between the substrate and active site residues. researchgate.netresearchgate.net
Following docking, MD simulations can be used to observe the dynamic behavior of the enzyme-substrate complex over time. nih.govfrontiersin.org These simulations can provide insights into the conformational changes the enzyme undergoes to accommodate the substrate and the specific roles of key amino acids and metal ions in catalysis. diva-portal.orgbiorxiv.org Density Functional Theory (DFT) can further be used to model the electronic changes during the phosphate bond cleavage. bohrium.comconsensus.app This computational approach can guide the rational design of more specific substrates or potent inhibitors based on the Naphthol AS-GR scaffold.
| Computational Method | Objective | Predicted Outcome for this compound |
| Molecular Docking | Predict the preferred binding mode and affinity of the substrate in the enzyme's active site. | Identification of key amino acid residues interacting with the naphthol, amide, and phosphate groups; estimation of binding energy (e.g., -7 to -9 kcal/mol). researchgate.net |
| Molecular Dynamics (MD) | Simulate the dynamic behavior and stability of the enzyme-substrate complex in a solvated environment. | Analysis of conformational changes in the enzyme upon substrate binding; confirmation of the stability of key hydrogen bonds over time. nih.gov |
| QM/MM | Model the enzymatic reaction (bond breaking/forming) using a combination of quantum and classical mechanics. | Elucidation of the transition state and calculation of the activation energy for the hydrolysis of the phosphate ester bond. |
| DFT | Analyze the electronic structure and reactivity of the substrate molecule itself. | Calculation of properties like HOMO-LUMO energy gaps to understand the molecule's chemical reactivity. researchgate.net |
Exploration of this compound in Microfluidic Devices for Miniaturized Assays
Microfluidic "lab-on-a-chip" technology offers significant advantages for enzymatic assays, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput analysis in a compact format. mdpi.com The use of this compound in microfluidic devices represents a promising direction for developing highly sensitive and miniaturized phosphatase assays.
In a microfluidic setup, small volumes of enzyme and this compound solution can be precisely mixed in microchannels. mdpi.com The reaction can occur within picoliter- to nanoliter-sized droplets, where the fluorescent product is concentrated, leading to a highly sensitive readout. mdpi.com This approach is particularly useful for analyzing precious or low-abundance samples. For example, a droplet-based microfluidic system could be used to screen for phosphatase activity from single cells. mdpi.com Future research could focus on developing integrated microfluidic platforms that combine cell lysis, enzymatic reaction with this compound, and fluorescence detection on a single chip for diagnostic or research applications. nih.gov
Expanding Applications in Nanotechnology and Biosensor Development for Enzyme Detection
Nanotechnology provides powerful tools for designing novel biosensors with enhanced sensitivity and specificity. mdpi.com Future research is poised to integrate this compound with nanomaterials like gold nanoparticles (AuNPs) and graphene to create advanced platforms for phosphatase detection. daneshyari.comrsc.orgnih.gov
One potential design involves immobilizing a target phosphatase onto a nanomaterial surface, such as a graphene field-effect transistor (GFET). frontiersin.orgyoutube.com When this compound is introduced, its enzymatic hydrolysis would release the product, which could then be detected. For instance, the fluorescent product could be measured optically, or changes in the local charge environment upon hydrolysis could be detected electronically by the GFET, providing a label-free detection method. nih.gov
Alternatively, AuNPs could be used to develop colorimetric or fluorescence-based sensors. nih.govadvancedsciencenews.com For example, the interaction of the hydrolysis product with functionalized AuNPs could induce a change in their aggregation state, leading to a visible color change. advancedsciencenews.com Such nanotechnology-based sensors could offer rapid, sensitive, and potentially portable methods for detecting phosphatase activity in clinical samples, making them valuable tools for diagnostics and environmental monitoring. mdpi.com
Q & A
Q. What are the standard methodologies for detecting and quantifying Naphthol AS-GR phosphate in enzymatic assays?
this compound is commonly used as a substrate for phosphatase activity detection. A validated approach involves:
- Incubation conditions : Prepare a reaction mixture containing 2.0 mM this compound, a diazonium salt (e.g., hexazotized new fuchsin), and a buffer (e.g., veronal acetate, pH 8.9). Incubate at 37°C for 10–30 minutes .
- Quantification : Measure the intensity of the azo-dye product spectrophotometrically or via image analysis software (e.g., ImageJ) for histochemical assays .
- Controls : Include negative controls (enzyme inhibitors) and standard curves with known phosphate concentrations for calibration .
Q. How does this compound compare to other naphthol derivatives (e.g., AS-BI phosphate) in biochemical assays?
this compound shares structural similarities with AS-BI phosphate but may differ in enzyme affinity and solubility. For example:
- Specificity : AS-BI phosphate is widely used for alkaline phosphatase (ALP) detection, while AS-GR’s selectivity for other phosphatases (e.g., acid phosphatase) should be validated via competitive inhibition assays .
- Sensitivity : Compare molar extinction coefficients of reaction products (e.g., azo-dye intensity) using parallel assays under identical conditions .
Q. What are the critical steps for preparing stable solutions of this compound?
- Solubility : Dissolve in organic solvents like dimethylformamide (DMF) or aqueous buffers with surfactants (e.g., sodium lauryl sulfate) to prevent precipitation .
- Storage : Aliquot and store at -20°C in opaque vials to avoid photodegradation. Verify stability via periodic spectrophotometric scans (e.g., 300–600 nm) .
Advanced Research Questions
Q. How can researchers optimize this compound-based assays to resolve contradictory data in phosphatase activity studies?
Contradictions often arise from variability in substrate purity, buffer composition, or detection methods. Mitigation strategies include:
- Method validation : Cross-validate results using orthogonal techniques (e.g., Hach TNT 843 vs. Method 4500-PE for phosphate quantification) .
- Proficiency testing : Participate in interlaboratory studies to benchmark protocols, ensuring consistent reporting of detection limits and statistical significance thresholds (e.g., ANOVA with Tukey’s post-hoc test) .
- Error tracing : Use spike-and-recovery experiments to assess interference from co-solubilized compounds (e.g., detergents or metal ions) .
Q. What role does this compound play in studying protein-protein interactions, such as transcriptional coactivator recruitment?
While Naphthol AS-E phosphate (KG-501) is known to inhibit CREB-KIX domain interactions, AS-GR phosphate’s structural analogs may exhibit similar properties. Experimental approaches include:
Q. How can researchers address challenges in quantifying low-concentration this compound in complex biological matrices?
Q. What mechanistic insights can be gained from studying the phosphorylation dynamics of this compound in cell signaling pathways?
- Kinase/phosphatase crosstalk : Use AS-GR phosphate in time-course assays to map phosphatase activity in MAPK/ERK pathways. Combine with inhibitors (e.g., U0126 for MEK) to dissect signaling nodes .
- Single-cell analysis : Apply microfluidic platforms to track real-time phosphatase activity in live cells using AS-GR phosphate-derived fluorescent probes .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
